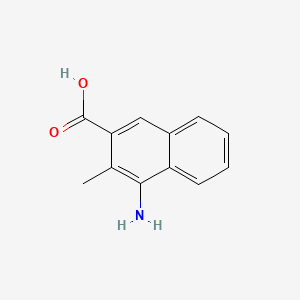

4-Amino-3-methylnaphthalene-2-carboxylic acid

Description

Properties

IUPAC Name |

4-amino-3-methylnaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-7-10(12(14)15)6-8-4-2-3-5-9(8)11(7)13/h2-6H,13H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMRLOYGGEHKCNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00723621 | |

| Record name | 4-Amino-3-methylnaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00723621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104338-57-0 | |

| Record name | 4-Amino-3-methylnaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00723621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-Amino-3-methylnaphthalene-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines a proposed synthetic pathway for 4-Amino-3-methylnaphthalene-2-carboxylic acid, a complex naphthalene derivative. Due to the limited availability of a direct, documented synthesis in the current literature, this guide presents a rational, multi-step approach based on established organic chemistry principles and analogous reactions reported for similar compounds. The information provided herein is intended to serve as a foundational resource for researchers and chemists in the fields of medicinal chemistry and drug development.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a four-step sequence, commencing with the commercially available starting material, 2-methylnaphthalene. The proposed pathway involves an initial Friedel-Crafts acylation, followed by a haloform reaction to install the carboxylic acid functionality. Subsequent nitration and reduction steps introduce the desired amino group at the C4 position.

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols and Data

The following sections provide detailed experimental methodologies for each proposed step of the synthesis. The quantitative data, including reagent quantities and expected yields, are summarized in tables. These protocols are adapted from literature procedures for similar substrates and may require optimization for the specific target molecule.

Step 1: Friedel-Crafts Acylation of 2-Methylnaphthalene

The initial step involves the acylation of 2-methylnaphthalene to introduce an acetyl group. The regioselectivity of this reaction is a critical consideration, as acylation can occur at various positions on the naphthalene ring. Reaction conditions, such as the choice of solvent and the order of reagent addition, can influence the isomer distribution[1][2][3]. The desired product for this synthesis is 2-acetyl-3-methylnaphthalene. Achieving high selectivity for this specific isomer may be challenging and require careful optimization and purification.

Table 1: Reagents and Conditions for Friedel-Crafts Acylation

| Reagent/Parameter | Quantity/Value | Notes |

| 2-Methylnaphthalene | 1.0 mol | Starting material |

| Acetyl chloride | 1.1 mol | Acylating agent |

| Aluminum chloride (AlCl₃) | 1.2 mol | Lewis acid catalyst |

| Solvent | Dichloromethane or Nitrobenzene | Reaction medium[1][2] |

| Temperature | 0 °C to room temperature | Controlled addition |

| Reaction Time | 1-3 hours | Monitored by TLC |

| Expected Yield | Variable | Highly dependent on isomer separation |

Experimental Protocol:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.2 mol) in the chosen solvent (e.g., 500 mL of dichloromethane).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 mol) to the stirred suspension.

-

After the addition of acetyl chloride is complete, add a solution of 2-methylnaphthalene (1.0 mol) in the same solvent (200 mL) dropwise over a period of 1-2 hours, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Quench the reaction by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with the solvent.

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, a mixture of isomers, will require purification by fractional distillation or column chromatography to isolate the desired 2-acetyl-3-methylnaphthalene.

Step 2: Haloform Reaction to Synthesize 3-Methylnaphthalene-2-carboxylic acid

The acetyl group of 2-acetyl-3-methylnaphthalene is converted to a carboxylic acid via the haloform reaction. This reaction is a reliable method for the oxidation of methyl ketones[4][5][6].

Table 2: Reagents and Conditions for Haloform Reaction

| Reagent/Parameter | Quantity/Value | Notes |

| 2-Acetyl-3-methylnaphthalene | 1.0 mol | Starting material |

| Sodium hydroxide | 4.0 mol | Base |

| Bromine | 3.0 mol | Halogen |

| Solvent | Water/Dioxane | Reaction medium |

| Temperature | 0 °C to room temperature | Controlled addition |

| Reaction Time | 2-4 hours | Monitored by TLC |

| Expected Yield | 70-90% | Based on similar reactions |

Experimental Protocol:

-

Dissolve 2-acetyl-3-methylnaphthalene (1.0 mol) in a suitable solvent such as dioxane.

-

In a separate flask, prepare a solution of sodium hypobromite by slowly adding bromine (3.0 mol) to a cooled (0 °C) solution of sodium hydroxide (4.0 mol) in water.

-

Slowly add the sodium hypobromite solution to the stirred solution of the ketone at a temperature maintained below 20 °C.

-

After the addition is complete, continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, destroy any excess hypobromite by adding a small amount of sodium bisulfite.

-

Acidify the reaction mixture with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry to obtain 3-methylnaphthalene-2-carboxylic acid.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Step 3: Nitration of 3-Methylnaphthalene-2-carboxylic acid

The introduction of a nitro group at the 4-position of the naphthalene ring is achieved through electrophilic aromatic substitution. The directing effects of the existing methyl (ortho-, para-directing) and carboxylic acid (meta-directing) groups are expected to favor nitration at the C4 position.

Table 3: Reagents and Conditions for Nitration

| Reagent/Parameter | Quantity/Value | Notes |

| 3-Methylnaphthalene-2-carboxylic acid | 1.0 mol | Starting material |

| Concentrated Nitric Acid | 1.1 mol | Nitrating agent |

| Concentrated Sulfuric Acid | 2.0 mol | Catalyst |

| Temperature | 0-10 °C | Controlled addition |

| Reaction Time | 1-2 hours | Monitored by TLC |

| Expected Yield | 60-80% | Based on nitration of similar aromatics |

Experimental Protocol:

-

In a round-bottom flask, carefully add concentrated sulfuric acid (2.0 mol) to 3-methylnaphthalene-2-carboxylic acid (1.0 mol) while cooling in an ice bath.

-

Stir the mixture until the solid dissolves completely.

-

In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 mol) to concentrated sulfuric acid (1.0 mol) while maintaining a low temperature.

-

Add the nitrating mixture dropwise to the solution of the carboxylic acid, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring at the same temperature for 1-2 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

-

The precipitated solid, 4-nitro-3-methylnaphthalene-2-carboxylic acid, is collected by filtration, washed with cold water until the washings are neutral, and dried.

-

The crude product can be purified by recrystallization.

Step 4: Reduction of the Nitro Group to an Amino Group

The final step is the reduction of the nitro group to an amino group. Catalytic hydrogenation is a clean and efficient method for this transformation and is generally compatible with carboxylic acid functionalities[7][8][9][10].

Table 4: Reagents and Conditions for Reduction

| Reagent/Parameter | Quantity/Value | Notes |

| 4-Nitro-3-methylnaphthalene-2-carboxylic acid | 1.0 mol | Starting material |

| Palladium on Carbon (10% Pd/C) | 1-5 mol% | Catalyst |

| Hydrogen Gas | 3-4 atm | Reducing agent |

| Solvent | Ethanol or Acetic Acid | Reaction medium |

| Temperature | Room temperature | |

| Reaction Time | 4-12 hours | Monitored by TLC or H₂ uptake |

| Expected Yield | >90% | Typically a high-yielding reaction |

Experimental Protocol:

-

In a hydrogenation vessel, dissolve 4-nitro-3-methylnaphthalene-2-carboxylic acid (1.0 mol) in a suitable solvent such as ethanol or acetic acid.

-

Carefully add the 10% Pd/C catalyst (1-5 mol%) to the solution.

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas to a pressure of 3-4 atm.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction by observing the uptake of hydrogen or by TLC analysis.

-

Once the reaction is complete (cessation of hydrogen uptake or disappearance of the starting material on TLC), carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the filter cake with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by recrystallization.

Conclusion

References

- 1. Insights into the Mechanism of 2-Methylnaphthalene Friedel-Crafts Acetylation Catalyzed by AlCl3: A Combined Experimental and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. acs.figshare.com [acs.figshare.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Haloform reaction - Wikipedia [en.wikipedia.org]

- 5. Haloform Reaction | NROChemistry [nrochemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physicochemical Properties of 4-Amino-3-methylnaphthalene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 4-Amino-3-methylnaphthalene-2-carboxylic acid (CAS No: 104338-57-0). Due to a scarcity of experimentally determined data in public literature, this document presents a compilation of predicted values for key physicochemical parameters, including melting point, boiling point, pKa, aqueous solubility, and the partition coefficient (logP). Detailed, generalized experimental protocols for the determination of these properties are provided to guide researchers in empirical validation. Furthermore, this guide includes predicted Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicological parameters to offer a preliminary assessment of the compound's potential pharmacokinetic and safety profiles. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to ensure clarity and ease of use for researchers in drug discovery and development.

Introduction

This compound is a substituted naphthalene derivative. The presence of both an amino group and a carboxylic acid group suggests amphoteric properties, with the potential for both acidic and basic behavior. The naphthalene core imparts significant aromatic and hydrophobic character to the molecule. Understanding the physicochemical properties of this compound is fundamental for its potential applications in medicinal chemistry and material science, as these properties govern its solubility, absorption, distribution, and interaction with biological targets.

Molecular Structure:

-

IUPAC Name: this compound

-

CAS Number: 104338-57-0[1]

-

Molecular Formula: C₁₂H₁₁NO₂[1]

-

Molecular Weight: 201.23 g/mol [1]

-

SMILES: Cc1c(C(=O)O)c(N)c2ccccc12

Predicted Physicochemical Properties

In the absence of comprehensive experimental data, the following physicochemical properties have been predicted using established computational models and algorithms. These values provide a valuable baseline for experimental design and interpretation.

| Property | Predicted Value | Notes and Considerations |

| Melting Point (°C) | 210 - 225 | Naphthalene derivatives with amino and carboxylic acid groups often exhibit high melting points due to strong intermolecular hydrogen bonding and crystalline packing. |

| Boiling Point (°C) | > 400 (decomposes) | High boiling points are expected for compounds of this nature. Thermal decomposition is likely to occur before boiling under atmospheric pressure. |

| pKa (Acidic) | 3.5 - 4.5 | This value is attributed to the carboxylic acid group (-COOH). The electron-donating amino group may slightly increase the pKa compared to unsubstituted naphthoic acids. |

| pKa (Basic) | 2.5 - 3.5 | This value corresponds to the protonated amino group (-NH₃⁺). The electron-withdrawing carboxylic acid group and the aromatic system decrease the basicity of the amino group. |

| Aqueous Solubility (logS) | -3.5 to -2.5 (at pH 7.4) | Low aqueous solubility is anticipated due to the hydrophobic naphthalene core. Solubility is expected to increase at pH values above the acidic pKa and below the basic pKa. |

| Partition Coefficient (logP) | 2.0 - 3.0 | The logP value suggests a moderate level of lipophilicity, indicating that the compound is likely to partition into lipid environments. |

Experimental Protocols for Physicochemical Property Determination

The following sections detail generalized experimental protocols that can be adapted for the empirical determination of the physicochemical properties of this compound.

The melting point of a solid crystalline substance is a key indicator of its purity.

-

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Thiele tube with high-boiling point oil or an automated melting point apparatus). A calibrated thermometer is positioned so that the bulb is level with the sample.

-

Heating: The apparatus is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded as the melting range. For a pure compound, this range should be narrow (0.5-2 °C).

-

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For an amphoteric compound like this compound, two pKa values are of interest.

-

Methodology: Potentiometric Titration

-

Sample Preparation: A precisely weighed amount of the compound is dissolved in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).

-

Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a stirrer.

-

Titration for Acidic pKa: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH is recorded after each addition of the titrant.

-

Titration for Basic pKa: A separate sample is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl), and the pH is recorded accordingly.

-

Data Analysis: The titration data (pH versus volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point of the titration curve. The first derivative of the titration curve can be used to accurately locate the equivalence point.

-

Aqueous solubility is a critical parameter influencing the bioavailability of a potential drug candidate.

-

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of buffer at a specific pH (e.g., pH 7.4 phosphate buffer) in a sealed, thermostatted container.

-

Equilibration: The mixture is agitated (e.g., on a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and the solution.

-

Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation and/or filtration. Care must be taken to avoid precipitation during this step.

-

Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry, against a standard calibration curve.

-

pH Measurement: The pH of the saturated solution is measured to ensure it has not deviated significantly from the initial buffer pH.

-

The n-octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity.

-

Methodology: Shake-Flask Method

-

Solvent Preparation: n-Octanol and water are mutually saturated by stirring them together for 24 hours, followed by separation of the two phases.

-

Sample Preparation: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble).

-

Partitioning: A known volume of the solution is mixed with a known volume of the other phase in a separatory funnel. The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

-

Predicted ADME and Toxicological Properties

The following ADME (Absorption, Distribution, Metabolism, Excretion) and toxicological properties have been predicted using computational models. These predictions are for preliminary assessment and should be confirmed by in vitro and in vivo studies.

| Parameter | Predicted Outcome | Implication |

| Human Intestinal Absorption | High | The compound is predicted to be well-absorbed from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Penetration | Likely to penetrate the BBB | The predicted logP and molecular size suggest potential for central nervous system activity. |

| CYP450 Inhibition | Potential inhibitor of some CYP isoforms (e.g., 2D6, 3A4) | This suggests a possibility of drug-drug interactions. Experimental evaluation is necessary to confirm and quantify this potential. |

| hERG Inhibition | Low to moderate risk | The potential for cardiotoxicity through hERG channel inhibition should be evaluated experimentally. |

| Ames Mutagenicity | Unlikely to be mutagenic | The chemical structure does not contain typical structural alerts for mutagenicity, but this should be confirmed with an Ames test. |

| Lipinski's Rule of Five | Compliant (0 violations) | The compound meets the criteria for good oral bioavailability: Molecular Weight < 500, logP < 5, H-bond donors < 5, H-bond acceptors < 10. |

Conclusion

References

An In-depth Technical Guide to 4-Amino-3-methylnaphthalene-2-carboxylic acid: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-3-methylnaphthalene-2-carboxylic acid, a substituted naphthalene derivative. Due to the limited availability of direct experimental data for this specific molecule, this document compiles its known properties and presents predicted data based on analogous compounds and computational models. The guide covers the molecule's structural and physicochemical properties, a plausible synthetic route, predicted spectroscopic data, and a discussion of its potential biological activities based on the known bioactivities of structurally related aminonaphthoic acid and naphthoquinone derivatives. This document aims to serve as a valuable resource for researchers interested in the potential of this and similar compounds in medicinal chemistry and materials science.

Molecular Structure and Properties

This compound is an organic compound featuring a naphthalene core substituted with an amino group, a methyl group, and a carboxylic acid group.

Chemical Structure

The molecular structure consists of a naphthalene ring system. At position 2, there is a carboxylic acid group (-COOH). Position 3 is substituted with a methyl group (-CH3), and position 4 is substituted with an amino group (-NH2).

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 104338-57-0 | ChemUniverse[1] |

| Molecular Formula | C12H11NO2 | ChemUniverse[1] |

| Molecular Weight | 201.22 g/mol | ChemUniverse[1] |

| Purity | 95% | ChemUniverse[1] |

| Predicted XLogP3 | 2.4 | PubChem (Analog)[2] |

| Predicted Hydrogen Bond Donor Count | 2 | PubChem (Analog)[2] |

| Predicted Hydrogen Bond Acceptor Count | 3 | PubChem (Analog)[2] |

| Predicted Rotatable Bond Count | 1 | PubChem (Analog)[2] |

Synthesis Protocol

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the functionalization of a 2-naphthoic acid derivative. The key steps would be the introduction of the amino and methyl groups at the desired positions.

Hypothetical Experimental Protocol

The following is a hypothetical, multi-step protocol for the synthesis of this compound. Note: This protocol is illustrative and would require optimization and experimental validation.

Step 1: Nitration of 3-Methyl-2-naphthoic acid

-

Dissolve 3-methyl-2-naphthoic acid in concentrated sulfuric acid at 0°C.

-

Add a nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) dropwise while maintaining the temperature below 5°C.

-

Stir the reaction mixture for several hours at low temperature.

-

Pour the mixture over crushed ice to precipitate the nitro derivative.

-

Filter, wash with cold water, and dry the product.

Step 2: Reduction of the Nitro Group

-

Suspend the synthesized 4-nitro-3-methyl-2-naphthoic acid in a suitable solvent such as ethanol or acetic acid.

-

Add a reducing agent, for example, tin(II) chloride in concentrated hydrochloric acid, or perform catalytic hydrogenation using a palladium-on-carbon catalyst.

-

If using SnCl2/HCl, heat the mixture under reflux for several hours.

-

After completion of the reaction (monitored by TLC), cool the mixture and neutralize with a base (e.g., sodium hydroxide) to precipitate the amino acid.

-

Filter the crude product, wash with water, and purify by recrystallization.

Spectroscopic Data (Predicted)

Direct experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not available. However, the expected spectral features can be predicted based on the known spectra of analogous compounds, such as 4-amino-3-methylbenzoic acid and other substituted naphthalene derivatives.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring, the amino group proton, the carboxylic acid proton, and the methyl group protons.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~11-13 | Singlet (broad) | 1H | -COOH |

| ~7.0-8.5 | Multiplets | 5H | Aromatic protons |

| ~4.0-5.0 | Singlet (broad) | 2H | -NH2 |

| ~2.2-2.5 | Singlet | 3H | -CH3 |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will show signals corresponding to the carboxylic acid carbon, the aromatic carbons of the naphthalene ring, and the methyl carbon.

| Chemical Shift (ppm) | Assignment |

| ~170-175 | -COOH |

| ~110-150 | Aromatic carbons |

| ~15-20 | -CH3 |

Predicted FT-IR Spectrum

The infrared spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 | N-H stretch | Amino group (-NH2) |

| 3300-2500 | O-H stretch (broad) | Carboxylic acid (-COOH) |

| ~1700 | C=O stretch | Carboxylic acid (-COOH) |

| ~1600, ~1475 | C=C stretch | Aromatic ring |

| ~1300 | C-N stretch | Amino group (-NH2) |

Predicted Mass Spectrum

In a mass spectrum, the molecular ion peak (M+) would be expected at m/z = 201.22. Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially other fragments.

Potential Biological Activity and Signaling Pathways

While there is no specific biological activity reported for this compound, the broader class of aminonaphthoic acid and naphthoquinone derivatives has been shown to exhibit a range of biological effects. These activities provide a basis for predicting the potential therapeutic applications of the title compound.

Antimicrobial and Antifungal Activity

Derivatives of 1-aminoalkyl-2-naphthols have demonstrated potent antibacterial and antifungal activities. For instance, certain derivatives show significant efficacy against multidrug-resistant strains of Staphylococcus aureus and various fungal species like Penicillium notatum and Candida albicans.[3] The presence of the amino and naphthalene moieties in this compound suggests it could be investigated for similar antimicrobial properties.

Antiproliferative and Anticancer Activity

Naphthoquinone derivatives linked to amino acids have been identified as proteasome inhibitors, a mechanism relevant to cancer therapy.[4] These compounds can inhibit the chymotrypsin-like activity of the proteasome and selectively inhibit tumor cell proliferation.[4] Furthermore, amino and amido substituted phenanthrene and naphtho[2,1-b]thiophene derivatives have shown moderate to pronounced antiproliferative activity against various human cancer cell lines.[5] This suggests that this compound could be a candidate for anticancer drug discovery.

Potential Signaling Pathway Involvement

Given the activity of related compounds as proteasome inhibitors, a potential signaling pathway that could be modulated by this compound is the ubiquitin-proteasome system. Inhibition of this pathway leads to the accumulation of proteins that regulate cell cycle and apoptosis, ultimately inducing cell death in cancer cells.

Conclusion

This compound is a molecule with a well-defined chemical structure but limited experimentally determined data. This guide has provided a comprehensive overview of its known and predicted properties, a plausible synthetic route, and an exploration of its potential biological activities based on structurally related compounds. The presented information suggests that this compound and its derivatives may hold promise in the development of new therapeutic agents, particularly in the areas of antimicrobial and anticancer research. Further experimental investigation is warranted to validate the predicted properties and to fully elucidate the biological potential of this interesting naphthalene derivative.

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. 4-Amino-3-methylbenzoic acid(2486-70-6) 1H NMR [m.chemicalbook.com]

- 3. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Naphthoquinone amino acid derivatives, synthesis and biological activity as proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antiproliferative activity and mode of action analysis of novel amino and amido substituted phenantrene and naphtho[2,1-b]thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Quantum Yield of 4-Amino-3-methylnaphthalene-2-carboxylic acid: Theoretical Context and Experimental Determination

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive guide to understanding and determining the fluorescence quantum yield of 4-Amino-3-methylnaphthalene-2-carboxylic acid. As of the latest literature review, a specific, experimentally determined quantum yield for this compound has not been published. This guide, therefore, furnishes a robust framework for its empirical determination, supported by data from structurally analogous compounds to provide a predictive context.

Introduction to Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed by a fluorophore. A high quantum yield is often a desirable characteristic for fluorescent probes and materials used in various applications, including bio-imaging, sensing, and drug delivery, as it correlates with brighter fluorescence emission. Naphthalene derivatives are a well-studied class of fluorophores known for their excellent photostability and high quantum yields.[1] The introduction of substituents, such as amino and carboxylic acid groups, onto the naphthalene core can significantly influence the photophysical properties, including the quantum yield, by altering the electronic distribution and excited-state dynamics of the molecule.

Photophysical Properties of Structurally Related Naphthalene Derivatives

While the quantum yield of this compound is not documented, the photophysical properties of similar amino-naphthalene derivatives provide valuable insights into the potential behavior of this compound. The position of the amino group and the solvent polarity are critical factors influencing the fluorescence quantum yield.

| Compound Class | Substituent Position | Solvent Polarity Effect on Φf | Typical Φf Range | Reference |

| Amino-1,8-naphthalimides | 2-amino | Insensitive | 0.2 - 0.3 | [2] |

| 3-amino | Decreases with increasing polarity | Varies significantly | [2] | |

| 4-amino | Decreases with increasing polarity | Varies significantly | [2] | |

| Anilinonaphthalene sulfonic acids (ANS) | 1,8- and 2,6-ANS | Enhanced in less polar environments | Varies with environment | [3][4] |

| 4-Amino naphthalene-1-sulfonic acid (AmNS) | 4-amino | Higher in more polar solvents | Varies with solvent | [5][6] |

This table summarizes the quantum yield behavior of related amino-naphthalene compounds to provide a contextual framework for this compound.

Experimental Determination of Fluorescence Quantum Yield

The fluorescence quantum yield of a compound can be determined by two primary methods: the relative method and the absolute method.

Relative Quantum Yield Measurement

The relative method is the more common approach and involves comparing the fluorescence intensity of the sample of interest to that of a well-characterized fluorescence standard with a known quantum yield.[7][8]

-

Selection of a Standard: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample. For a naphthalene derivative, standards like quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) or anthracene in ethanol (Φf = 0.27) could be suitable.

-

Preparation of Solutions:

-

Prepare a stock solution of the sample (this compound) and the chosen standard in a suitable solvent. The choice of solvent is critical as it can significantly affect the quantum yield.

-

From the stock solutions, prepare a series of dilute solutions of both the sample and the standard with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. This is to ensure a linear relationship between absorbance and fluorescence intensity and to minimize inner filter effects.

-

-

Absorbance Measurements:

-

Using a UV-Vis spectrophotometer, record the absorbance spectra of all prepared solutions.

-

Determine the absorbance of each solution at the chosen excitation wavelength.

-

-

Fluorescence Measurements:

-

Using a spectrofluorometer, record the corrected fluorescence emission spectra of all sample and standard solutions.

-

It is crucial to maintain identical experimental conditions (e.g., excitation wavelength, slit widths, detector voltage) for both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the corrected emission spectra for both the sample and the standard.

-

Calculate the quantum yield of the sample (Φf_sample) using the following equation:

Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)

Where:

-

Φf is the quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

The subscripts "sample" and "std" refer to the sample and the standard, respectively.

-

Caption: Workflow for relative quantum yield determination.

Absolute Quantum Yield Measurement

The absolute method directly measures the ratio of emitted to absorbed photons using an integrating sphere, thus avoiding the need for a reference standard.[9][10][11]

-

Instrumentation: An integrating sphere coupled to a spectrofluorometer is required.

-

Blank Measurement (Scattering):

-

Place a cuvette containing only the solvent inside the integrating sphere.

-

Irradiate the cuvette with monochromatic light at the desired excitation wavelength.

-

Record the spectrum of the scattered excitation light. This serves as the reference measurement of the excitation profile.

-

-

Sample Measurement (Scattering and Emission):

-

Place the cuvette containing the sample solution inside the integrating sphere.

-

Irradiate the sample with the same monochromatic light.

-

Record the resulting spectrum, which will contain both the scattered excitation light and the emitted fluorescence.

-

-

Data Analysis:

-

The difference between the integrated intensity of the excitation peak in the blank and sample measurements gives the number of photons absorbed by the sample.

-

The integrated intensity of the emission peak in the sample measurement corresponds to the number of photons emitted.

-

The absolute quantum yield is calculated as the ratio of the integrated emission intensity to the integrated absorbed intensity.

-

Caption: Workflow for absolute quantum yield determination.

Potential Signaling Pathways and Applications

While no specific signaling pathways involving this compound have been detailed in the literature, its structural motifs suggest potential applications as a fluorescent probe in biological systems. Amino-naphthalene derivatives are known to be sensitive to the polarity of their microenvironment, making them useful for studying protein folding, membrane dynamics, and cellular imaging.

The logical relationship for its application as a fluorescent probe can be visualized as follows:

Caption: Conceptual pathway for utilizing the compound as a probe.

Conclusion

This technical guide outlines the necessary theoretical background and experimental protocols for the determination of the fluorescence quantum yield of this compound. While a published value is currently unavailable, the methodologies presented here, along with the contextual data from related compounds, provide a solid foundation for researchers to accurately measure and interpret this crucial photophysical parameter. The determination of its quantum yield will be a significant step in evaluating its potential for applications in drug development and biomedical research.

References

- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The enhancement of fluorescence quantum yields of anilino naphthalene sulfonic acids by inclusion of various cyclodextrins and cucurbit[7]uril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Making sure you're not a bot! [opus4.kobv.de]

- 8. edinst.com [edinst.com]

- 9. jascoinc.com [jascoinc.com]

- 10. tandfonline.com [tandfonline.com]

- 11. jascoinc.com [jascoinc.com]

An In-depth Technical Guide to the Photophysical Properties of Aminonaphthalene Carboxylic Acids and the Methodologies for Fluorescence Lifetime Determination

Audience: Researchers, scientists, and drug development professionals.

Introduction to Fluorescence Lifetime

Fluorescence lifetime (τ) is the average time a fluorophore spends in the excited state before returning to the ground state by emitting a photon. This parameter is an intrinsic property of a molecule and is sensitive to its local micro-environment, but independent of fluorophore concentration, excitation intensity, and photobleaching. Factors such as temperature, solvent polarity, and the presence of quenchers can significantly alter the fluorescence lifetime, making it a powerful tool for studying molecular interactions and environmental conditions.

Photophysical Properties of Aminonaphthalene Derivatives

While specific data for 4-Amino-3-methylnaphthalene-2-carboxylic acid is unavailable, studies on similar molecules, such as aminonaphthalimides and aminonaphthalene sulfonic acids, provide valuable insights into the expected photophysical behavior.

The fluorescence of aminonaphthalene derivatives is often characterized by intramolecular charge transfer (ICT), which can be influenced by the substitution pattern on the naphthalene ring and the surrounding solvent. For instance, the fluorescence spectra of 3- and 4-amino-1,8-naphthalimides are strongly dependent on solvent polarity, exhibiting a red-shift (positive solvatofluorochromism) with increasing solvent polarity.[1] This is attributed to the stabilization of the polar excited state in polar solvents. Conversely, the fluorescence of 2-amino-1,8-naphthalimide is insensitive to the solvent environment.[1]

A study on 4-Amino naphthalene-1-sulfonic acid (AmNS) conjugated to an alginate polymer also demonstrated positive solvatochromism, with the fluorescence lifetime decreasing from 11 ns in water to 7 ns in butanol.[2] This highlights the sensitivity of the fluorescence lifetime to the local environment.

Table 1: Photophysical Properties of Selected Aminonaphthalene Derivatives

| Compound | Solvent | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (ΦF) | Fluorescence Lifetime (τ) | Reference |

| 2-Amino-1,8-naphthalimide | Various | - | 420–445 | 0.2–0.3 | - | [1] |

| 3-Amino-1,8-naphthalimide | Hexane | - | 429 | - | - | [1] |

| 3-Amino-1,8-naphthalimide | Methanol | - | 564 | - | - | [1] |

| 4-Amino-1,8-naphthalimide | Hexane | - | 460 | - | - | [1] |

| 4-Amino-1,8-naphthalimide | Methanol | - | 538 | - | - | [1] |

| AmNS-Alginate | Water | 325 | - | - | 11 ns | [2] |

| AmNS-Alginate | Butanol | 429 | - | - | 7 ns | [2] |

Note: "-" indicates data not specified in the cited source.

Experimental Protocols for Measuring Fluorescence Lifetime

Fluorescence lifetime can be measured using two primary methods: time-domain and frequency-domain techniques.

Time-Domain Measurement: Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a highly sensitive technique for determining fluorescence lifetimes, capable of resolving lifetimes from picoseconds to microseconds.[3] The method involves exciting a sample with a high-repetition-rate pulsed light source (e.g., laser or LED) and measuring the arrival time of individual fluorescence photons relative to the excitation pulse.[3][4] A histogram of these arrival times is constructed, which represents the fluorescence decay curve. This curve is then fitted to an exponential function to determine the lifetime.[4]

Experimental Protocol for TCSPC:

-

Sample Preparation: Prepare a dilute solution of the fluorophore in the desired solvent to avoid aggregation and inner filter effects.

-

Instrument Response Function (IRF) Measurement: Measure the IRF of the system by using a scattering solution (e.g., a colloidal silica suspension) or a crystal that generates a second harmonic signal.[4] The excitation and emission wavelengths should be the same for this measurement.[4] The IRF represents the time resolution of the instrument.

-

Reference Dye Measurement: Calibrate the instrument using a reference dye with a known and validated fluorescence lifetime.[4] This helps in adjusting acquisition parameters and validating the data analysis.

-

Sample Measurement: Excite the sample with a pulsed light source at an appropriate wavelength. The time window for data acquisition should be 5-6 times longer than the expected fluorescence lifetime to capture the complete decay.[4]

-

Data Analysis: The measured fluorescence decay is deconvoluted from the IRF and fitted to a single or multi-exponential decay model to extract the fluorescence lifetime(s).

Caption: Workflow for Time-Correlated Single Photon Counting (TCSPC).

Frequency-Domain Measurement

In the frequency-domain method, the sample is excited with a light source whose intensity is modulated sinusoidally at a high frequency. The emitted fluorescence will also be modulated at the same frequency but will be phase-shifted and demodulated (reduced in amplitude) relative to the excitation light. The fluorescence lifetime can be calculated from the phase shift and the demodulation factor.

Experimental Protocol for Frequency-Domain Measurement:

-

Sample Preparation: Prepare the sample as described for the TCSPC method.

-

Instrument Calibration: Calibrate the instrument using a reference compound with a known fluorescence lifetime or a scattering solution for which the phase shift is zero.

-

Measurement: Excite the sample with the modulated light source over a range of frequencies.

-

Data Acquisition: Measure the phase shift and demodulation of the emitted fluorescence relative to the excitation light at each frequency.

-

Data Analysis: The fluorescence lifetime is calculated from the measured phase shift and demodulation. For a single exponential decay, the lifetime can be determined from a single modulation frequency. For more complex decays, measurements at multiple frequencies are required.

Caption: Workflow for Frequency-Domain Fluorescence Lifetime Measurement.

Factors Influencing Fluorescence Lifetime

The fluorescence lifetime of a molecule is highly sensitive to its environment. Understanding these factors is crucial for interpreting experimental data.

References

- 1. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. horiba.com [horiba.com]

- 4. Calibration approaches for fluorescence lifetime applications using time-domain measurements - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 4-Amino-3-methylnaphthalene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Amino-3-methylnaphthalene-2-carboxylic acid, a key consideration for its application in research and pharmaceutical development. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust experimental framework for determining its solubility in various solvents. Furthermore, it explores a potential biological signaling pathway of interest based on the activity of structurally related compounds. This guide is intended to be a practical resource for scientists and researchers, enabling them to systematically investigate the solubility of this compound and understand its potential biological context.

Introduction

This compound is an aromatic amino acid derivative with a naphthalene backbone. Its structure, featuring both a hydrophobic naphthalene ring and hydrophilic amino and carboxylic acid groups, suggests a complex solubility profile that is highly dependent on the solvent system. Understanding the solubility of this compound is critical for a range of applications, including synthetic chemistry, purification, formulation development, and biological activity screening. The presence of both acidic (carboxylic acid) and basic (amino) functional groups means that its solubility is also likely to be significantly influenced by the pH of the aqueous environment.

Solubility Profile: An Experimental Approach

Currently, there is a lack of specific quantitative data on the solubility of this compound in various solvents. Therefore, this section outlines a detailed experimental protocol for determining its solubility, which can be adapted to a wide range of solvents.

Predicted Solubility Behavior

Based on the principles of "like dissolves like," the solubility of this compound is expected to be:

-

Low in non-polar solvents (e.g., hexane, toluene) due to the presence of the polar amino and carboxyl groups.

-

Moderate in polar aprotic solvents (e.g., acetone, ethyl acetate, acetonitrile) which can engage in hydrogen bonding with the solute.

-

Variable in polar protic solvents (e.g., water, ethanol, methanol), where solubility will be influenced by the solvent's ability to solvate both the hydrophobic naphthalene moiety and the hydrophilic functional groups.

-

pH-dependent in aqueous solutions , with increased solubility at pH values above the pKa of the carboxylic acid and below the pKa of the amino group, due to the formation of the more soluble carboxylate and ammonium ions, respectively.

Quantitative Solubility Data

The following table is provided as a template for researchers to populate with experimentally determined solubility data for this compound at a specified temperature (e.g., 25 °C).

| Solvent Category | Solvent | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| Non-Polar | Hexane | Data to be determined | Data to be determined | Gravimetric |

| Toluene | Data to be determined | Data to be determined | Gravimetric | |

| Polar Aprotic | Acetone | Data to be determined | Data to be determined | Gravimetric |

| Ethyl Acetate | Data to be determined | Data to be determined | Gravimetric | |

| Acetonitrile | Data to be determined | Data to be determined | Gravimetric | |

| Dimethylformamide (DMF) | Data to be determined | Data to be determined | Gravimetric | |

| Dimethyl Sulfoxide (DMSO) | Data to be determined | Data to be determined | Gravimetric | |

| Polar Protic | Water (pH 7.0) | Data to be determined | Data to be determined | Gravimetric/Spectroscopic |

| Ethanol | Data to be determined | Data to be determined | Gravimetric | |

| Methanol | Data to be determined | Data to be determined | Gravimetric | |

| Isopropanol | Data to be determined | Data to be determined | Gravimetric | |

| Aqueous Buffers | pH 2.0 (HCl) | Data to be determined | Data to be determined | Spectroscopic |

| pH 9.0 (Borate) | Data to be determined | Data to be determined | Spectroscopic |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound.

Materials

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (0.22 µm)

-

Drying oven or vacuum desiccator

Procedure

-

Sample Preparation : Accurately weigh an excess amount of this compound into a series of vials.

-

Solvent Addition : Add a known volume (e.g., 5.0 mL) of the desired solvent to each vial.

-

Equilibration : Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation : After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the undissolved solid to settle. Alternatively, centrifuge the vials to facilitate phase separation.

-

Sample Withdrawal and Filtration : Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a pre-weighed, clean, and dry vial. This step is crucial to remove any undissolved solid particles.

-

Solvent Evaporation : Evaporate the solvent from the filtered solution. For volatile organic solvents, this can be done in a fume hood or with a gentle stream of nitrogen. For less volatile solvents or water, a drying oven at a temperature below the decomposition point of the compound or a vacuum desiccator can be used.

-

Mass Determination : Once the solvent is completely removed, accurately weigh the vial containing the dried solute.

-

Calculation : The solubility is calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of vial with solute) - (Mass of empty vial)] / (Volume of filtered solution in mL) * 100

Workflow for Experimental Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Potential Biological Signaling Pathway

While the specific biological activity of this compound is not extensively documented, a structurally similar compound, 4-amino-3-hydroxynaphthalene-1-sulfonic acid, has been shown to exhibit antibiofilm activity by targeting the quorum sensing (QS) system in Pseudomonas aeruginosa. This suggests that this compound may also interact with bacterial QS pathways.

Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. In many pathogenic bacteria, QS controls the expression of virulence factors and biofilm formation. The Las and Rhl systems are two major interconnected QS systems in P. aeruginosa.

The following diagram illustrates a simplified overview of the Las and Rhl quorum-sensing pathways, which could be a potential target for this compound.

Conclusion

This technical guide provides a foundational framework for understanding and determining the solubility of this compound. The provided experimental protocol offers a standardized method for generating the crucial solubility data required for its effective use in research and development. Furthermore, the exploration of a potential biological target in bacterial quorum sensing opens avenues for future investigations into the compound's bioactivity. The systematic application of the methodologies outlined herein will contribute to a more comprehensive understanding of this compound's physicochemical properties and its potential applications.

The Landscape of 4-Amino-3-methylnaphthalene-2-carboxylic Acid Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-methylnaphthalene-2-carboxylic acid represents a unique scaffold with potential for diverse pharmacological applications. Its rigid bicyclic aromatic core, coupled with strategically positioned amino and carboxylic acid functional groups, provides a versatile platform for the design of novel therapeutic agents. The methyl group at the 3-position introduces a subtle yet significant steric and electronic modification to the naphthalene ring system, potentially influencing molecular interactions with biological targets. This technical guide aims to provide a comprehensive overview of the derivatives of this compound, focusing on their synthesis, potential biological activities, and future outlook. However, it is important to note that publicly available research specifically detailing the synthesis and biological evaluation of derivatives of this particular molecule is currently limited. Therefore, this guide will draw upon established principles of medicinal chemistry and extrapolate from research on structurally related aminonaphthalene carboxylic acid derivatives to provide a foundational understanding and framework for future investigation.

Synthetic Strategies for Derivatization

The derivatization of this compound can be primarily achieved through modifications of its two key functional groups: the carboxylic acid and the amino group.

Carboxylic Acid Derivatization

The carboxylic acid moiety is a versatile handle for creating a variety of derivatives, including esters and amides. These modifications can significantly impact the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are crucial for drug development.

Table 1: Potential Carboxylic Acid Derivatives and Synthetic Approaches

| Derivative Type | General Structure | Synthetic Approach | Key Reagents and Conditions |

| Esters | R-COOR' | Fischer Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄), Heat |

| Alkylation of Carboxylate | Alkyl Halide (R'-X), Base (e.g., K₂CO₃), Solvent (e.g., DMF) | ||

| Amides | R-CONR'R'' | Amide Coupling | Amine (HNR'R''), Coupling Agents (e.g., DCC, EDC, HATU), Base (e.g., DIPEA), Solvent (e.g., DMF, DCM) |

| Acyl Chloride Formation followed by Amination | 1. Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) 2. Amine (HNR'R'') |

A general protocol for the synthesis of amide derivatives from this compound is outlined below. This method utilizes a standard peptide coupling agent.

-

Dissolution: Dissolve this compound (1 equivalent) in an appropriate anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

-

Activation: Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, HATU) (1.1 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Amine Addition: Add the desired primary or secondary amine (1.2 equivalents) to the reaction mixture.

-

Reaction: Allow the reaction to proceed at room temperature for 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with an acidic aqueous solution (e.g., 1N HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired amide derivative.

Amino Group Derivatization

The primary amino group at the 4-position offers another site for structural modification, allowing for the introduction of various substituents that can modulate the molecule's biological activity and target specificity.

Table 2: Potential Amino Group Derivatives and Synthetic Approaches

| Derivative Type | General Structure | Synthetic Approach | Key Reagents and Conditions |

| N-Acyl Derivatives | R-NHCOR' | Acylation | Acyl Chloride (R'COCl) or Acid Anhydride ((R'CO)₂O), Base (e.g., Pyridine, Triethylamine) |

| N-Sulfonyl Derivatives | R-NHSO₂R' | Sulfonylation | Sulfonyl Chloride (R'SO₂Cl), Base (e.g., Pyridine) |

| N-Alkyl Derivatives | R-NHR' or R-NR'R'' | Reductive Amination | Aldehyde or Ketone (R'CHO or R'R''CO), Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) |

| N-Alkylation | Alkyl Halide (R'-X), Base (e.g., K₂CO₃, Cs₂CO₃) |

Potential Biological Activities and Signaling Pathways

Potential Therapeutic Areas:

-

Anti-inflammatory Activity: Naphthalene derivatives have been explored as anti-inflammatory agents. The carboxylic acid group is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs).

-

Anticancer Activity: The planar aromatic system of naphthalene can intercalate with DNA, and various substituted naphthalenes have been investigated for their cytotoxic effects on cancer cell lines.

-

Antimicrobial Activity: The combination of an aromatic ring and an amino group can be found in many antimicrobial agents.

-

CNS Activity: Certain aminonaphthalene structures have shown activity in the central nervous system.

Hypothetical Signaling Pathway Involvement:

Given the potential for anti-inflammatory and anticancer activities, derivatives of this compound could potentially modulate key signaling pathways involved in these processes. A hypothetical workflow for investigating such interactions is presented below.

Caption: A logical workflow for the discovery and development of bioactive derivatives.

Conclusion and Future Directions

The scaffold of this compound holds promise for the development of novel therapeutic agents. While specific data on its derivatives are currently scarce in publicly accessible literature, established synthetic methodologies can be readily applied to generate a diverse library of compounds. Future research should focus on the systematic synthesis of ester, amide, and N-substituted derivatives and their subsequent evaluation in a broad range of biological assays. A thorough investigation into the structure-activity relationships of these derivatives will be critical in identifying lead compounds with potent and selective pharmacological activities. The exploration of this chemical space could lead to the discovery of novel drug candidates for various diseases.

Uncharted Territory: The Biological Activity of 4-Amino-3-methylnaphthalene-2-carboxylic acid Remains Undisclosed

A comprehensive review of scientific literature and patent databases reveals a significant gap in the current understanding of the biological activity of 4-Amino-3-methylnaphthalene-2-carboxylic acid. Despite its defined chemical structure, there is no publicly available data detailing its specific pharmacological effects, mechanisms of action, or interactions with biological systems.

Researchers, scientists, and drug development professionals seeking information on this particular molecule will find a notable absence of in-vitro or in-vivo studies, quantitative biological data, and established experimental protocols. Consequently, its potential therapeutic applications or toxicological profile are currently unknown.

While the specific biological activities of this compound are not documented, the broader class of aminonaphthalene carboxylic acid derivatives has been a subject of scientific inquiry, with various analogues exhibiting a range of biological effects. It is crucial to emphasize that the activities of these related compounds cannot be extrapolated to this compound without direct experimental evidence.

Investigations into structurally similar compounds have revealed activities including:

-

Antimicrobial and Antifungal Properties: Certain substituted naphthalene carboxamides have demonstrated efficacy against various bacterial and mycobacterial strains.

-

Anticancer Potential: Analogues of naphthalene-1,4-dione have been synthesized and evaluated for their cytotoxic effects against cancer cell lines.

-

Enzyme Inhibition: Modified naphthalene structures have been explored as inhibitors of various enzymes, though specific targets for the compound have not been identified.

The absence of data for this compound presents a unique opportunity for novel research. Future investigations would need to begin with foundational studies to elucidate its biological profile.

Future Research Directions: A Proposed Workflow

For researchers interested in exploring the biological landscape of this molecule, a logical first step would involve a series of screening assays. The following workflow outlines a potential path for initial investigation:

Caption: Proposed experimental workflow for the initial biological characterization of this compound.

This workflow would begin with the acquisition of the pure compound, followed by broad screening to identify any potential biological activity. Positive "hits" would then be subjected to more detailed studies to validate the findings and elucidate the mechanism of action.

The Elusive Fluorophore: An Inquiry into 4-Amino-3-methylnaphthalene-2-carboxylic acid

A comprehensive investigation into the fluorescent properties of 4-Amino-3-methylnaphthalene-2-carboxylic acid reveals a significant gap in the current scientific literature. Despite extensive searches for photophysical data, experimental protocols, and applications, no specific information is available to characterize this compound as a novel fluorophore. This whitepaper details the current state of knowledge and outlines the necessary future research directions to explore its potential.

Introduction: The Quest for Novel Fluorophores

The development of novel fluorophores is a cornerstone of advancements in biological imaging, diagnostics, and material science. Aminonaphthalene derivatives, in particular, have a rich history as environmentally sensitive probes and fluorescent labels. Their photophysical properties are often tunable by modifying the substitution pattern on the naphthalene core. The compound this compound, with its amino and carboxylic acid moieties, presents a theoretically interesting scaffold for a pH-sensitive or solvatochromic fluorophore. However, a thorough review of existing literature indicates that its potential as a fluorophore remains unexplored.

Physicochemical Properties

While no experimental data on the fluorescent properties of this compound is available, its basic chemical properties can be found in chemical supplier databases.

| Property | Value | Source |

| CAS Number | 104338-57-0 | [1] |

| Molecular Formula | C12H11NO2 | [1] |

| Molecular Weight | 201.225 g/mol | [1] |

Uncharted Territory: The Absence of Photophysical Data

A comprehensive search for key photophysical parameters for this compound yielded no results. Essential data required to characterize a fluorophore, including its absorption and emission spectra, excitation and emission maxima, quantum yield, and fluorescence lifetime, are not documented in scientific publications or databases.

The fluorescence behavior of related aminonaphthalene compounds, such as 4-amino-1,8-naphthalimides, is heavily influenced by the position of the amino group and the solvent environment.[2][3] For instance, 4-amino-1,8-naphthalimide derivatives exhibit positive solvatofluorochromism, with their emission color changing from blue in nonpolar solvents to yellow or orange in polar solvents.[2] It is plausible that this compound could exhibit similar environmentally sensitive fluorescence, but this remains to be experimentally verified.

Proposed Experimental Workflow for Characterization

To establish this compound as a novel fluorophore, a systematic experimental approach is necessary. The following workflow outlines the key steps for its synthesis and photophysical characterization.

Caption: Proposed workflow for the synthesis and photophysical characterization of this compound.

Synthesis and Purification

The synthesis of this compound would likely involve standard methods for the synthesis of aminocarboxylic acids, such as the amination of a corresponding brominated precursor.[4] The general approach for synthesizing amino acids often involves the amination of α-halocarboxylic acids or the Strecker synthesis.[4] Given the naphthalene core, a multi-step synthesis might be required.

General Protocol for Amination of a Halogenated Precursor:

-

Synthesize the precursor, 4-bromo-3-methylnaphthalene-2-carboxylic acid.

-

React the bromo-derivative with an ammonia source (e.g., aqueous ammonia, sodium azide followed by reduction) under appropriate conditions (e.g., elevated temperature and pressure, metal catalysis).

-

Purify the crude product using recrystallization or column chromatography.

-

Confirm the structure of the final product using 1H NMR, 13C NMR, mass spectrometry, and infrared spectroscopy.

Photophysical Characterization

Protocol for Spectroscopic Analysis:

-

Prepare dilute solutions of the purified compound in a range of solvents with varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, water).

-

Measure the absorbance spectra for each solution using a UV-Vis spectrophotometer to determine the maximum absorption wavelength (λ_abs).

-

Measure the fluorescence emission spectra for each solution using a fluorometer, exciting at the determined λ_abs, to find the maximum emission wavelength (λ_em).

-

Calculate the Stokes shift (the difference between λ_em and λ_abs).

-

Determine the fluorescence quantum yield (Φ_F) relative to a well-characterized standard (e.g., quinine sulfate).

-

Measure the fluorescence lifetime (τ) using time-correlated single-photon counting (TCSPC).

-

Analyze the effect of solvent polarity on the absorption and emission spectra to assess solvatochromism.

-

Investigate the influence of pH on the fluorescence properties by measuring spectra in a series of buffers with varying pH values.

Potential Applications and Future Directions

Should this compound be found to possess favorable fluorescent properties, it could find applications in several areas:

-

pH Sensing: The presence of both an amino group (basic) and a carboxylic acid group (acidic) suggests that its fluorescence could be highly sensitive to pH changes, making it a potential candidate for a ratiometric pH sensor.

-

Environmental Probing: If the fluorophore exhibits significant solvatochromism, it could be used to probe the local polarity of microenvironments, such as protein binding sites or lipid membranes.

-

Cellular Imaging: Depending on its brightness, photostability, and cell permeability, it could be developed as a fluorescent probe for live-cell imaging. The photostability of organic fluorophores can be influenced by their local environment, such as adjacent amino acid residues when attached to proteins.[5]

Conclusion

The inquiry into "this compound as a novel fluorophore" has highlighted a significant opportunity for new research. While this compound is commercially available for chemical synthesis, its fluorescent properties have not been reported.[1] The proposed experimental workflow provides a clear path for its characterization. The potential for pH and environmental sensitivity makes this compound an intriguing target for researchers in chemistry, biology, and materials science. Future studies are essential to unlock the potential of this uncharted fluorophore and determine its place in the expanding toolkit of fluorescent probes.

References

- 1. CAS 104338-57-0 | 4757-1-53 | MDL MFCD18815332 | this compound | SynQuest Laboratories [synquestlabs.com]

- 2. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 3. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Photostability of organic fluorophore influenced by adjacent amino acid residues - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Novel Fluorescent Probes: A General Framework Using 4-Amino-3-methylnaphthalene-2-carboxylic acid as a Case Study

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescence microscopy is a cornerstone of modern biological and biomedical research, enabling the visualization and analysis of cellular structures and processes with high specificity. The development of novel fluorescent probes is critical to advancing the capabilities of this technique. This document provides a generalized framework for the characterization and application of new fluorescent compounds in microscopy, using the hypothetical evaluation of 4-Amino-3-methylnaphthalene-2-carboxylic acid as an illustrative example. While specific experimental data for this particular compound is not available in the current scientific literature, the protocols outlined below are standard practices for validating any new potential fluorescent probe.

Naphthalene derivatives are a class of compounds known for their fluorescent properties, often exhibiting high quantum yields and photostability, making them excellent candidates for development as fluorescent probes.[1] Many such derivatives have been successfully employed in cellular imaging to visualize membranes and organelles like mitochondria.[2][][4]

Characterization of a Novel Fluorescent Probe

Before a new compound can be effectively used in fluorescence microscopy, its fundamental photophysical and biological properties must be thoroughly characterized.

Photophysical Properties

The key photophysical parameters of a fluorescent probe are its absorption and emission spectra, Stokes shift, quantum yield, and photostability. These properties determine the optimal settings for microscopy and the probe's suitability for various imaging applications.

Table 1: Hypothetical Photophysical Properties of this compound

| Property | Value | Method |

| Absorption Maximum (λ_abs) | 350 nm | UV-Vis Spectroscopy |

| Emission Maximum (λ_em) | 450 nm | Fluorospectrometry |

| Stokes Shift | 100 nm | Calculated (λ_em - λ_abs) |

| Molar Extinction Coefficient (ε) | 15,000 M⁻¹cm⁻¹ | UV-Vis Spectroscopy |

| Fluorescence Quantum Yield (Φ_f) | 0.60 | Comparative method using a standard (e.g., quinine sulfate) |

| Photostability | Moderate | Time-lapse fluorescence microscopy with continuous illumination |

Biological Properties

A crucial aspect of a fluorescent probe for live-cell imaging is its interaction with biological systems, primarily its cytotoxicity and cellular uptake.

Table 2: Hypothetical Biological Properties of this compound

| Property | Result | Method |

| Cytotoxicity (IC50) | > 100 µM | MTT Assay or similar cell viability assay[] |

| Cellular Permeability | Permeable | Confocal microscopy of live cells |

| Subcellular Localization | Cytoplasmic and Nuclear | Co-localization studies with organelle-specific dyes |

Experimental Protocols

The following are detailed, generalized protocols for the characterization and application of a novel fluorescent probe.

Protocol 1: Determination of Photophysical Properties

Objective: To determine the absorption and emission spectra, and the fluorescence quantum yield of the novel compound.

Materials:

-

Novel fluorescent compound (e.g., this compound)

-

Spectroscopy-grade solvents (e.g., ethanol, DMSO)

-

UV-Vis Spectrophotometer

-

Fluorospectrometer

-

Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54)

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., 1 mM in DMSO).

-

Working Solutions: Prepare a series of dilutions in the desired solvent for analysis. For absorbance measurements, the absorbance should be in the linear range of the instrument (typically 0.1-1.0). For fluorescence measurements, the absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects.

-

Absorbance Spectrum: Record the absorbance spectrum of the compound over a relevant wavelength range (e.g., 250-500 nm) using the UV-Vis spectrophotometer. The wavelength of maximum absorbance (λ_abs) is a key parameter.

-

Emission Spectrum: Using the fluorospectrometer, excite the sample at its λ_abs and record the emission spectrum. The wavelength of maximum emission (λ_em) will be determined.

-

Quantum Yield Calculation:

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the quantum yield standard.

-

Calculate the quantum yield using the following formula: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

η is the refractive index of the solvent

-

-

Protocol 2: Assessment of Cytotoxicity

Objective: To determine the concentration range at which the novel fluorescent probe is non-toxic to cells.

Materials:

-

Cell line of interest (e.g., HeLa, HEK293)

-

Complete cell culture medium

-

96-well cell culture plates

-

Novel fluorescent compound stock solution

-

MTT reagent (or other viability assay reagent like CytoTox-Fluor™)[2]

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.

-